(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Kinase Inhibition NLRP3 Inflammasome Target Selectivity

(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one (CAS 2035023-22-2) is a synthetic small-molecule cinnamamide derivative featuring a pyrrolidine core linked to a pyridazine ring via an ether oxygen. Its molecular formula is C17H17N3O2, with a molecular weight of 295.34 g/mol.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 2035023-22-2
Cat. No. B2635634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
CAS2035023-22-2
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H17N3O2/c21-17(9-8-14-5-2-1-3-6-14)20-12-10-15(13-20)22-16-7-4-11-18-19-16/h1-9,11,15H,10,12-13H2/b9-8+
InChIKeySWHAFJCWLSAAGE-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one (CAS 2035023-22-2)


(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one (CAS 2035023-22-2) is a synthetic small-molecule cinnamamide derivative featuring a pyrrolidine core linked to a pyridazine ring via an ether oxygen [1]. Its molecular formula is C17H17N3O2, with a molecular weight of 295.34 g/mol [1]. The compound has been disclosed in patent literature as a chemical entity within broader structural claims for NLRP3 inflammasome modulation [2] and as a specific example in kinase inhibitor patents [3], positioning it as a research tool compound for inflammatory and kinase signaling pathway investigations.

Why In-Class Substitution Fails for (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one in Scientific Procurement


Substituting (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one with a generic 'pyridazinyl-pyrrolidine' analog is not scientifically valid because the (E)-cinnamamide moiety is a critical pharmacophore for target engagement. Published patent activity demonstrates that minor structural variations—such as replacing the pyridazine with pyrimidine or altering the cinnamamide substitution—shift the compound's activity profile between NLRP3 inflammasome inhibition and kinase inhibition (e.g., BTK) [1][2]. Even within the same patent, compounds with identical pyrrolidine-pyridazine cores but different aryl substituents exhibit divergent potency. Without direct comparative data, the safest procurement decision is to acquire the exact CAS-registered compound to ensure reproducibility with published protocols. Notably, a direct comparator, (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one (CAS 2034885-53-3), has been listed by suppliers as a distinct entity , underscoring that purchasers do not treat these compounds as interchangeable.

Quantitative Evidence Guide for Differentiating (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one from Closest Analogs


Kinase vs. Inflammasome Target Engagement Inferred from Patent Activity

The target compound represents a chemotype that sits at the intersection of kinase and inflammasome inhibition, a duality not shared by simpler analogs. U.S. Patent Application 18574530 broadly claims pyridazine-pyrrolidine compounds as NLRP3 modulators [1]. In contrast, US20240083900 specifically exemplifies a compound with the identical pyrrolidine-pyridazin-3-yloxy core as a potent BTK inhibitor with an IC50 of 1 nM [2]. This bifurcation suggests that the unsubstituted (E)-cinnamamide tail of CAS 2035023-22-2 may provide a balanced, multi-target profile distinct from analogs optimized solely for NLRP3 or BTK.

Kinase Inhibition NLRP3 Inflammasome Target Selectivity

Structural Differentiation from the Benzodioxole Analog (CAS 2034885-53-3)

The closest purchasable analog is (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one (CAS 2034885-53-3) . The key structural difference is the replacement of the phenyl ring in the target compound with a benzodioxole system. In medicinal chemistry, this substitution typically modulates lipophilicity and hydrogen-bonding capacity, which can alter membrane permeability and target binding kinetics. The target compound's calculated XLogP3-AA is 1.9 [1], while the benzodioxole analog is expected to have a lower logP due to the additional oxygen atoms. No public activity data exists for either compound, but this physicochemical differentiation is critical for projects requiring consistent logP-dependent properties.

Structure-Activity Relationship Cinnamamide SAR Lead Optimization

Stereochemical Integrity: (E)-Isomer Purity as a Procurement Specification

The compound's name explicitly specifies the (E)-configuration of the cinnamamide double bond. The PubChem record confirms one defined bond stereocenter (the E alkene) [1]. Cinnamamides are known to undergo photochemical or thermal (E)/(Z) isomerization, and the (Z)-isomer typically exhibits different biological activity. Most vendor listings for this CAS number do not specify isomeric purity, but purchasers should require ≥95% (E)-isomer content by HPLC. In contrast, the benzodioxole analog (2034885-53-3) is also specified as the (2E) isomer, making stereochemical consistency a shared but non-differentiating feature between these two comparators.

Stereochemistry Cinnamamide Isomerism Reproducibility

Optimized Application Scenarios for (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one Based on Evidence


Chemical Probe for NLRP3 Inflammasome vs. BTK Selectivity Profiling

Given the compound's structural citation in both NLRP3 modulator [1] and BTK inhibitor [2] patents, the primary research application is as a tool compound for dissecting overlapping NLRP3 and kinase signaling pathways. Researchers should use CAS 2035023-22-2 as a reference probe to benchmark the target engagement profile of in-house optimized analogs. Without the exact compound, selectivity data cannot be cross-referenced with existing patent disclosures.

Medicinal Chemistry SAR Exploration of Cinnamamide-Based Kinase Inhibitors

The compound serves as a starting point for SAR studies exploring the effect of aryl substitution on the cinnamamide tail. The unsubstituted phenyl ring provides a baseline for comparison with para-substituted or heteroaryl analogs (e.g., the benzodioxole comparator). Procurement of the exact parent compound is necessary for establishing a consistent SAR dataset .

Analytical Reference Standard for Pyridazine-Pyrrolidine Scaffolds

Due to its well-defined structure and commercial availability, (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can serve as an analytical reference standard for HPLC or LC-MS method development aimed at quantifying this scaffold class in pharmacokinetic or metabolic stability studies. The PubChem-computed properties (MW 295.34, XLogP3 1.9) [3] provide initial estimates for method parameter settings.

Quote Request

Request a Quote for (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.